molecular formula C16H16N4O2 B3150212 1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 685109-24-4

1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No. B3150212
CAS RN: 685109-24-4
M. Wt: 296.32 g/mol
InChI Key: UMPUNPLQLAOOHP-UHFFFAOYSA-N
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Description

The compound “1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is a complex organic molecule. It contains a pyrazolo[3,4-b]pyridine core, which is a type of nitrogen-containing heterocyclic compound . Pyridinecarboxylic acids, which are monocarboxylic derivatives of pyridine, are also part of its structure .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazolo[3,4-b]pyridine core, with additional functional groups attached at the 1, 4, and 5 positions . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present. Pyridinecarboxylic acids, for example, are known to participate in various chemical reactions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many nitrogen-containing heterocyclic compounds have been found to have medicinal properties, such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Future Directions

The future directions for research on this compound could include further exploration of its potential medicinal properties, as well as the development of new synthesis methods .

properties

IUPAC Name

1-methyl-4-(2-phenylethylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-20-15-12(10-19-20)14(13(9-18-15)16(21)22)17-8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,17,18)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPUNPLQLAOOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(C(=C2C=N1)NCCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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